

Spectroscopic Analysis of 5-Hydroxybenzofuran-3(2H)-one: A Technical Guide

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Compound of Interest		
Compound Name:	5-Hydroxybenzofuran-3(2H)-one	
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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Hydroxybenzofuran-3(2H)-one**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds, alongside detailed, standardized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Hydroxybenzofuran-3(2H)-one**. These predictions are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.5 - 10.5	Singlet (broad)	1H	Ar-OH
~7.0 - 7.2	Doublet	1H	H-7
~6.8 - 7.0	Doublet of doublets	1H	H-6
~6.7 - 6.9	Doublet	1H	H-4
~4.6 - 4.8	Singlet	2H	H-2

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~195 - 200	C=O (C-3)
~155 - 160	C-5
~150 - 155	C-7a
~130 - 135	C-3a
~120 - 125	C-7
~115 - 120	C-6
~110 - 115	C-4
~70 - 75	O-CH ₂ (C-2)

Table 3: Predicted Significant IR Absorptions

Wavenumber (cm⁻¹)	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
~1700	Strong	C=O stretch (ketone)
1620 - 1580	Medium	C=C stretch (aromatic)
~1280	Strong	C-O stretch (aryl ether)



Table 4: Predicted Mass Spectrometry (EI)

Fragmentation

m/z	Relative Intensity (%)	Assignment
150	High	[M] ⁺ (Molecular Ion)
122	Medium	[M - CO]+
94	Medium	[M - CO - CO]+
65	Low	[C₅H₅] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **5-Hydroxybenzofuran-3(2H)-one** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.[1]
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.



• Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for 1H and δ 39.52 for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Solid): Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.[2] The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used by placing the solid sample directly onto the ATR crystal and applying pressure.[2]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Background Spectrum: Record a background spectrum of the empty sample compartment (or a blank KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
- Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

• Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound, this can be done via a direct insertion probe or by coupling the

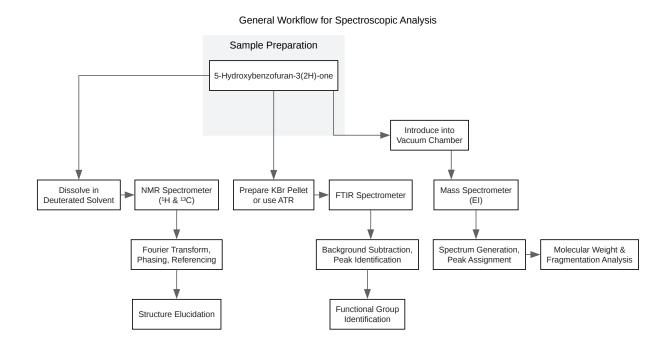


spectrometer to a gas chromatograph (GC-MS).

- Ionization (Electron Ionization EI): Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]+), and also induces fragmentation.[3][4]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations Spectroscopic Analysis Workflow





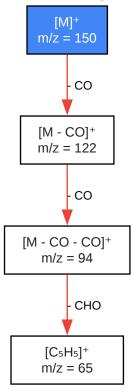
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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pattern



Predicted EI-MS Fragmentation of 5-Hydroxybenzofuran-3(2H)-one



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Caption: Predicted EI-MS fragmentation pattern.

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